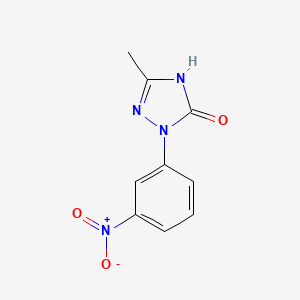
5-Methyl-2-(3-nitrophenyl)-1H-1,2,4-triazol-3(2H)-one
Vue d'ensemble
Description
5-Methyl-2-(3-nitrophenyl)-1H-1,2,4-triazol-3(2H)-one is a heterocyclic compound that features a triazole ring substituted with a methyl group and a nitrophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(3-nitrophenyl)-1H-1,2,4-triazol-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-nitrobenzoyl chloride with methylhydrazine to form an intermediate, which then undergoes cyclization to yield the desired triazole compound. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-2-(3-nitrophenyl)-1H-1,2,4-triazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Methyl-2-(3-nitrophenyl)-1H-1,2,4-triazol-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 5-Methyl-2-(3-nitrophenyl)-1H-1,2,4-triazol-3(2H)-one involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the triazole ring can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methyl-2-(3-nitrophenyl)-4-phenylthiazole: Another heterocyclic compound with a thiazole ring instead of a triazole ring.
5-Methyl-2-arylidenehydrazono-3-(4-nitrophenyl)-2,3-dihydro-1,3,4-thiadiazole: A thiadiazole derivative with similar structural features.
Uniqueness
5-Methyl-2-(3-nitrophenyl)-1H-1,2,4-triazol-3(2H)-one is unique due to its triazole ring, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
97538-37-9 |
|---|---|
Formule moléculaire |
C9H8N4O3 |
Poids moléculaire |
220.18 g/mol |
Nom IUPAC |
5-methyl-2-(3-nitrophenyl)-4H-1,2,4-triazol-3-one |
InChI |
InChI=1S/C9H8N4O3/c1-6-10-9(14)12(11-6)7-3-2-4-8(5-7)13(15)16/h2-5H,1H3,(H,10,11,14) |
Clé InChI |
KQHAMBITCFATGC-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(=O)N1)C2=CC(=CC=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3,5-Dimethyl-[1,1'-biphenyl]-2-amine](/img/structure/B8702336.png)
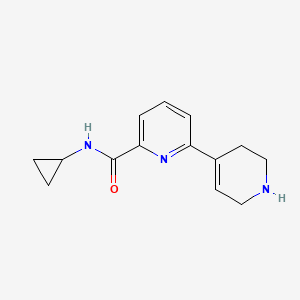
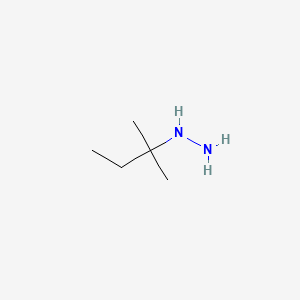

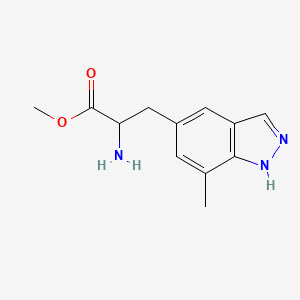

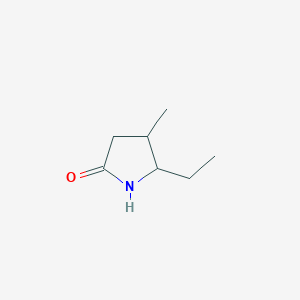
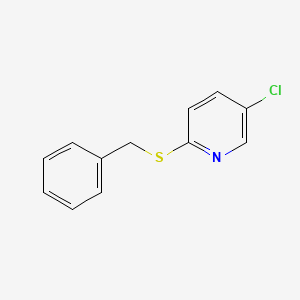
![2-Isopropyl-5-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8702400.png)
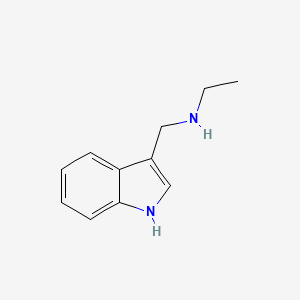
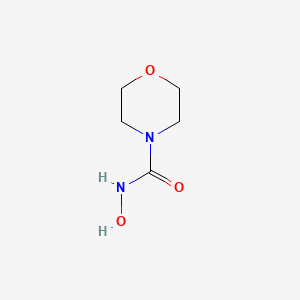
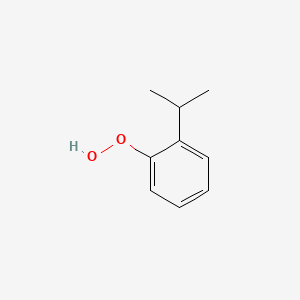
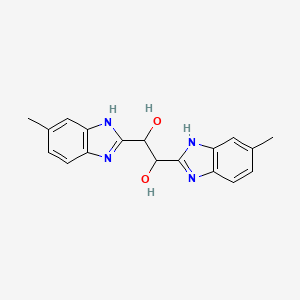
![3-[(Dibutylamino)methyl]phenol](/img/structure/B8702437.png)
